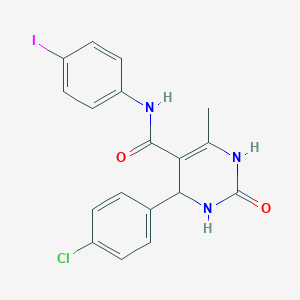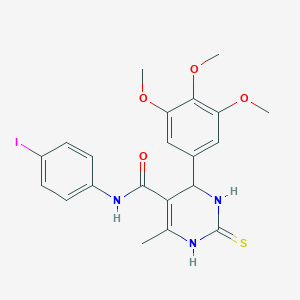
N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain, inflammation, and fever. It was first introduced in 1973 and has since become one of the most widely prescribed drugs in the world. Diclofenac works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. In
作用机制
N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. Prostaglandins are produced by the body in response to injury or inflammation, and they cause blood vessels to dilate, which increases blood flow to the affected area. This increased blood flow causes swelling and pain. By inhibiting the production of prostaglandins, N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide reduces inflammation and relieves pain.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, as well as the production of other inflammatory mediators such as leukotrienes and cytokines. N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide has also been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. In addition, N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide has been shown to have antioxidant properties, which may help to protect cells from damage.
实验室实验的优点和局限性
N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide has a number of advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide has also been extensively studied, which means that there is a large body of literature available on its use and effects. However, there are also limitations to the use of N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide in lab experiments. It has been shown to have a number of off-target effects, which may complicate the interpretation of results. In addition, the use of N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide may be limited by its potential toxicity, particularly at high doses.
未来方向
There are a number of future directions for research on N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide. One area of interest is the potential use of N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide in the treatment of Alzheimer's disease. Studies have shown that N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide may be able to reduce the production of amyloid beta, a protein that is thought to play a role in the development of Alzheimer's disease. Another area of interest is the potential use of N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide in the treatment of cancer. Studies have shown that N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide may be able to inhibit the growth of cancer cells by reducing the production of prostaglandins. Finally, there is interest in developing new formulations of N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide that may be more effective or have fewer side effects than the currently available formulations.
合成方法
The synthesis of N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide involves the reaction of 3,4-dichloroaniline with 3-methylphenol in the presence of a base to form 3,4-dichlorophenyl-3-methylphenyl ether. This intermediate is then reacted with butyric anhydride to form the final product, N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide. The synthesis of N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide is a relatively simple process and can be carried out on a large scale.
科学研究应用
N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide has also been shown to be effective in the treatment of postoperative pain, menstrual pain, and migraine headaches. In addition, N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide has been studied for its potential use in the treatment of Alzheimer's disease, cancer, and cardiovascular disease.
属性
分子式 |
C17H17Cl2NO2 |
|---|---|
分子量 |
338.2 g/mol |
IUPAC 名称 |
N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide |
InChI |
InChI=1S/C17H17Cl2NO2/c1-12-4-2-5-14(10-12)22-9-3-6-17(21)20-13-7-8-15(18)16(19)11-13/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,21) |
InChI 键 |
CCVZOIHWRWOZEA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
规范 SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285081.png)
![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285087.png)
![7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285089.png)
![7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285090.png)
![7-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285092.png)
![7-(4-ethoxy-3-methoxyphenyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285093.png)
![2-(2-isopropylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285096.png)
![2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B285097.png)
![{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetonitrile](/img/structure/B285099.png)
![sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285100.png)